

# Application Note: Quantification of Vildagliptin N-oxide using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Vildagliptin N-oxide |           |
| Cat. No.:            | B15382387            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Vildagliptin and its potential N-oxide impurity. Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation under oxidative stress, leading to the formation of **Vildagliptin N-oxide**. This method is crucial for the quality control of Vildagliptin in bulk drug substances and pharmaceutical formulations, ensuring the identification and quantification of this specific impurity. The described method is based on established principles for stability-indicating assays of Vildagliptin and provides a comprehensive protocol for method validation in accordance with ICH guidelines.

#### Introduction

Vildagliptin is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus.[1] Like many pharmaceutical compounds, Vildagliptin can degrade under various stress conditions, including oxidation, hydrolysis, and photolysis. Oxidative degradation, in particular, can lead to the formation of **Vildagliptin N-oxide**, an impurity that needs to be monitored and controlled to ensure the safety and efficacy of the drug product. Regulatory guidelines necessitate the use of validated stability-indicating analytical methods to separate and quantify



impurities and degradation products. This application note provides a detailed protocol for an HPLC method suitable for the quantification of **Vildagliptin N-oxide**.

# **Experimental Protocol Materials and Reagents**

- Vildagliptin Reference Standard
- Vildagliptin N-oxide Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

#### **Chromatographic Conditions**

A stability-indicating HPLC method was developed to ensure the separation of Vildagliptin from its N-oxide degradation product. The following chromatographic conditions are recommended:

| Parameter            | Condition                                                                                                                   |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Column               | C18, 250 mm x 4.6 mm, 5 μm                                                                                                  |
| Mobile Phase         | Acetonitrile: 0.02 M Potassium Dihydrogen<br>Phosphate Buffer (pH adjusted to 4.5 with<br>orthophosphoric acid) (30:70 v/v) |
| Flow Rate            | 1.0 mL/min                                                                                                                  |
| Injection Volume     | 20 μL                                                                                                                       |
| Column Temperature   | 30°C                                                                                                                        |
| Detection Wavelength | 210 nm                                                                                                                      |



#### **Standard Solution Preparation**

Vildagliptin Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 100 mg of Vildagliptin reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

**Vildagliptin N-oxide** Standard Stock Solution (100  $\mu$ g/mL): Accurately weigh 10 mg of **Vildagliptin N-oxide** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Vildagliptin and **Vildagliptin N-oxide** at the desired concentration levels for calibration.

#### **Sample Preparation**

Forced Degradation Sample (Oxidative): To generate the **Vildagliptin N-oxide** impurity for method development and specificity studies, Vildagliptin can be subjected to oxidative stress. Dissolve 50 mg of Vildagliptin in 10 mL of methanol and add 10 mL of 30% hydrogen peroxide. Reflux the solution for 4 hours. After cooling, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis. This procedure is likely to generate the N-oxide and other degradation products.[2]

Tablet Formulation: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of Vildagliptin to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase, mix well, and filter through a 0.45  $\mu$ m syringe filter. Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.

#### **Method Validation**

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

#### **Specificity**

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix



components. The specificity of the method is demonstrated by the complete separation of Vildagliptin from **Vildagliptin N-oxide** and other degradation products generated during forced degradation studies (acidic, basic, oxidative, thermal, and photolytic).

### Linearity

The linearity of the method for **Vildagliptin N-oxide** should be established by analyzing a series of dilutions of the **Vildagliptin N-oxide** standard solution over a concentration range covering the expected levels of the impurity (e.g., from the limit of quantification to 150% of the specification level). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

#### **Accuracy**

The accuracy of the method for the quantification of **Vildagliptin N-oxide** should be determined by a recovery study. A known amount of **Vildagliptin N-oxide** standard should be spiked into a placebo or a sample solution containing Vildagliptin at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery of the spiked N-oxide should be calculated.

#### **Precision**

The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability should be evaluated by performing six replicate injections of a standard solution of **Vildagliptin N-oxide** on the same day. Intermediate precision should be determined by repeating the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (%RSD) of the peak areas should be calculated.

# Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for **Vildagliptin N-oxide** can be determined based on the standard deviation of the response and the slope of the calibration curve.

• LOD =  $3.3 \times (\sigma / S)$ 



• LOQ =  $10 \times (\sigma / S)$ 

Where  $\sigma$  is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

#### Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the percentage of acetonitrile in the mobile phase, the flow rate, and the column temperature. The effect of these changes on the resolution between Vildagliptin and **Vildagliptin N-oxide** and the peak characteristics should be monitored.

### **Data Presentation**

The quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

| Parameter                          | Acceptance Criteria | Observed Value |
|------------------------------------|---------------------|----------------|
| Tailing Factor (Vildagliptin)      | ≤ 2.0               |                |
| Theoretical Plates (Vildagliptin)  | ≥ 2000              | -              |
| Resolution (Vildagliptin & Noxide) | ≥ 2.0               | _              |
| %RSD of replicate injections       | ≤ 2.0%              |                |

Table 2: Linearity Data for Vildagliptin N-oxide



| Concentration (µg/mL)        | Peak Area |
|------------------------------|-----------|
| Level 1                      |           |
| Level 2                      |           |
| Level 3                      | _         |
| Level 4                      | _         |
| Level 5                      | _         |
| Correlation Coefficient (r²) | ≥ 0.999   |
| Regression Equation          |           |

#### Table 3: Accuracy (Recovery) Data for Vildagliptin N-oxide

| Spiking Level | Amount Added<br>(μg/mL) | Amount Found<br>(μg/mL) | % Recovery |
|---------------|-------------------------|-------------------------|------------|
| 50%           |                         |                         |            |
| 100%          | -                       |                         |            |
| 150%          | -                       |                         |            |

#### Table 4: Precision Data for Vildagliptin N-oxide

| Precision                    | %RSD   |
|------------------------------|--------|
| Repeatability (n=6)          | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |

#### Table 5: LOD and LOQ for Vildagliptin N-oxide



| Parameter                     | Value (μg/mL) |
|-------------------------------|---------------|
| Limit of Detection (LOD)      |               |
| Limit of Quantification (LOQ) | _             |

## Visualization





Click to download full resolution via product page

Caption: Experimental workflow for the HPLC quantification of Vildagliptin N-oxide.



#### Conclusion

The proposed stability-indicating RP-HPLC method is suitable for the routine quality control analysis of Vildagliptin in bulk and pharmaceutical dosage forms, specifically for the quantification of the **Vildagliptin N-oxide** impurity. The method is designed to be specific, linear, accurate, precise, and robust. Adherence to the detailed experimental protocol and validation procedures will ensure reliable and accurate results, contributing to the overall quality and safety of Vildagliptin-containing products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pharmacyscijournal.com [pharmacyscijournal.com]
- 2. jefc.scholasticahq.com [jefc.scholasticahq.com]
- To cite this document: BenchChem. [Application Note: Quantification of Vildagliptin N-oxide using a Stability-Indicating HPLC Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15382387#hplc-method-for-vildagliptin-n-oxide-quantification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com